3-(Propan-2-yl)heptane-2,4-dione
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Overview
Description
3-(Propan-2-yl)heptane-2,4-dione is an organic compound with a unique structure that includes a heptane backbone substituted with a propan-2-yl group and two ketone functionalities at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)heptane-2,4-dione can be achieved through several methods. One common approach involves the alkylation of heptane-2,4-dione with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted heptane-2,4-dione derivatives.
Scientific Research Applications
3-(Propan-2-yl)heptane-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)heptane-2,4-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propan-2-yl group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione
- 3-Oxabicyclo[3.2.0]heptane-2,4-dione
Uniqueness
3-(Propan-2-yl)heptane-2,4-dione is unique due to its specific substitution pattern and the presence of two ketone functionalities
Properties
CAS No. |
6632-86-6 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-propan-2-ylheptane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-5-6-9(12)10(7(2)3)8(4)11/h7,10H,5-6H2,1-4H3 |
InChI Key |
DYWBIHSOZAASDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C(C)C)C(=O)C |
Origin of Product |
United States |
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